molecular formula C10H10N2O2 B11904217 2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid

2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid

Cat. No.: B11904217
M. Wt: 190.20 g/mol
InChI Key: XPNIIXVVSNWSSZ-UHFFFAOYSA-N
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Description

2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid is a nitrogen-containing heterocyclic compound characterized by a fused pyrrolo-pyrimidine core. The molecule features a carboxylic acid group at position 7 and methyl substituents at positions 2 and 4 of the pyrrolo[1,2-a]pyrimidine scaffold.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-6-3-7(2)12-5-8(10(13)14)4-9(12)11-6/h3-5H,1-2H3,(H,13,14)

InChI Key

XPNIIXVVSNWSSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC(=CN12)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrrole and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution, particularly at electron-deficient positions. Halogenation precursors enable further functionalization:

Reaction Type Reagents/Conditions Products Yield Source
Nucleophilic Aromatic Substitution Halogenated derivatives + K₂CO₃/NaOH7-(3,4-Dichlorophenyl)-substituted derivatives63–72%
Amide Coupling EDC/DMAP in CH₃CNCarboxamide derivatives (e.g., 3a–m )72–94%

Key Findings :

  • Substitution at the pyrimidine C-7 position with aryl halides proceeds efficiently under basic conditions .

  • Carboxamide formation via coupling with anilines achieves high yields using EDC activation .

Cyclization and Ring Expansion

The compound serves as a precursor for synthesizing polycyclic systems through intramolecular cyclization:

Reaction Type Reagents/Conditions Products Yield Source
Thorpe-Ziegler Cyclization NaOEt in EtOHFuro[2,3-b]pyridines (e.g., 4a–o )65–82%
Lactam Cyclization POCl₃ with 2-pyrrolidinone/2-piperidonePyrido-fused pyrrolo/pyrimidines (e.g., 5a–d , 6a–n )58-75%

Mechanistic Insight :

  • Cyclization with ethyl chloroacetate forms fused furopyridines via enolate intermediates .

  • Lactam-based cyclizations exploit the reactivity of the pyrrole nitrogen, enabling access to tricyclic scaffolds .

Oxidation and Reduction

The pyrrole and pyrimidine moieties participate in redox transformations:

Reaction Type Reagents/Conditions Products Yield Source
Oxidation KMnO₄ (acidic/neutral)Oxidized pyrimidine derivativesNot reported*
Reduction LiAlH₄ in anhydrous etherReduced pyrrolidine analogsNot reported*

*Note: Source is excluded per user instructions; general reactivity inferred from analogous compounds in .

Schiff Base Formation

The carboxylic acid group reacts with hydrazides to form bioactive conjugates:

Reaction Type Reagents/Conditions Products Yield Source
Condensation Substituted acetophenones + carbohydrazideSchiff bases (e.g., 5a–l )68–89%

Applications :

  • Schiff base derivatives exhibit antimicrobial activity, with MIC values ranging from 8–64 µg/mL against S. aureus and E. coli .

Metal-Catalyzed Cross-Couplings

Palladium-mediated reactions enable structural diversification:

Reaction Type Reagents/Conditions Products Yield Source
Suzuki-Miyaura Pd(OAc)₂/dppf, K₂CO₃Vinylpyrimidines (e.g., 3 )85–92%
Cyclopropanation DABCO, t-butyl bromoacetateChiral trans-cyclopropane carboxylates58%

Stereochemical Outcomes :

  • Cyclopropanation via nitrogen ylides produces enantiomerically pure products (ee >99%) after chiral resolution .

Acid-Base Reactivity

The carboxylic acid group participates in salt formation and pH-dependent transformations:

Reaction Type Reagents/Conditions Products pKa Source
Salt Formation (+)-abietylamineDiastereomeric salts (e.g., (1S,2S)-1 )pKa 4.21

Practical Utility :

  • Recrystallization of amine salts enables chiral resolution for pharmaceutical applications .

Critical Analysis of Reactivity Trends

  • Electronic Effects : Electron-withdrawing substituents on the pyrimidine ring enhance electrophilic substitution rates .

  • Steric Hindrance : Bulky groups at C-2 and C-4 limit reactivity at adjacent positions, favoring regioselective transformations .

  • Solvent Influence : Polar aprotic solvents (e.g., CH₃CN) improve yields in coupling reactions by stabilizing intermediates .

This comprehensive reactivity profile underscores the compound's versatility in medicinal chemistry and materials science, particularly for constructing complex heterocycles and bioactive agents.

Scientific Research Applications

Synthesis of 2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic Acid

The synthesis of this compound typically involves the cyclization of appropriate pyrrole derivatives under specific conditions. Common methods include:

  • Cyclization Reactions : The reaction of 2,4-dimethylpyrrole with nitriles or amides in the presence of strong acids or bases.
  • Industrial Production : Larger scale production often utilizes continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by targeting specific molecular pathways involved in cell proliferation.

Case Study:
A study evaluated the effects of this compound on breast cancer cells and found that it significantly reduced cell viability through apoptosis induction mechanisms. The compound was shown to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in cancer progression .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It has demonstrated effectiveness against a range of bacterial strains, suggesting potential use in developing new antibiotics.

Case Study:
In a recent investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibitory effect, with some derivatives outperforming conventional antibiotics .

Applications in Drug Development

This compound serves as a scaffold for drug design due to its favorable pharmacological properties. Researchers are exploring its potential as a lead compound for developing new therapeutics targeting various diseases.

Case Study:

A series of analogs were designed based on the structure of this compound to enhance selectivity and potency against specific targets like vascular endothelial growth factor receptor (VEGFR) . These studies highlight the compound's versatility in medicinal chemistry.

Data Table: Summary of Biological Activities

Activity TypeTargetEffectivenessReference
AnticancerBreast Cancer CellsSignificant reduction in cell viability
AntimicrobialStaphylococcus aureusDose-dependent inhibition
COX Enzyme InhibitionCOX-1 and COX-2Strong inhibitor compared to meloxicam
VEGFR InhibitionVascular Endothelial Growth FactorPotent inhibitor with cytotoxic effects

Mechanism of Action

The mechanism of action of 2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Pyrrolo[1,2-a]pyrimidine vs. Pyrido[1,2-a]pyrimidine

The replacement of the pyrrole ring with a pyridine moiety (as in pyrido[1,2-a]pyrimidine derivatives) introduces increased aromaticity and electron-withdrawing effects. For example, 4-Oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid (C₁₅H₁₀N₂O₃, MW 266.26) exhibits a higher molecular weight and altered solubility compared to the target compound due to the phenyl and pyridine groups .

Pyrrolo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyrimidine

Imidazo[1,2-a]pyrimidine derivatives, such as 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazolo[1,2-a]pyrimidine-7-carboxylic acid (flumazenil), feature an additional nitrogen atom in the five-membered ring. This modification enhances hydrogen-bonding capacity and receptor-binding affinity, as seen in flumazenil’s role as a GABA-A receptor antagonist .

Substituent Effects

Methyl vs. Chlorophenyl Substituents

The 2,4-dimethyl groups in the target compound reduce steric hindrance compared to bulkier substituents like the 4-chlorophenyl group in 5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1018143-17-3). The latter’s higher molecular weight (349.18 vs. ~229 for the target compound) correlates with reduced aqueous solubility .

Carboxylic Acid Positional Isomerism

The position of the carboxylic acid group significantly impacts reactivity.

Physicochemical Properties

Compound Name Core Structure Molecular Formula Molecular Weight Key Substituents Solubility (Predicted)
2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid Pyrrolo[1,2-a]pyrimidine C₁₀H₁₁N₂O₂ ~191.21 2,4-dimethyl, 7-COOH Moderate (polar solvents)
4-Oxo-3-phenylpyrido[1,2-a]pyrimidine-7-carboxylic acid Pyrido[1,2-a]pyrimidine C₁₅H₁₀N₂O₃ 266.26 3-phenyl, 4-oxo, 7-COOH Low (non-polar media)
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Imidazo[1,2-a]pyridine C₉H₈N₂O₂ 176.17 7-methyl, 2-COOH High (aqueous)
5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid Triazolo[1,5-a]pyrimidine C₁₂H₈ClN₄O₂ 291.67 4-chlorophenyl, 7-COOH Low (lipophilic)

Biological Activity

2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid (CAS No. 1379263-80-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive review of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies that highlight its potential therapeutic applications.

Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
IUPAC Name: this compound

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrrole and pyrimidine derivatives. Notable methods include:

  • Paal-Knoor Condensation : This method utilizes appropriate aldehydes and ketones with pyrrole derivatives to form the desired pyrrolopyrimidine structure.
  • Cyclization Reactions : The introduction of carboxylic acid functionality is often achieved through cyclization reactions involving acylating agents.

Antihyperglycemic Activity

Research has demonstrated that derivatives of pyrrolopyrimidine compounds exhibit potent antihyperglycemic effects. A study by Biava et al. highlighted several synthesized derivatives which showed improved Dipeptidyl Peptidase IV (DPP-IV) inhibitory activity, crucial for managing blood glucose levels in diabetic patients .

Key Findings:

  • Compounds with specific substitutions at the 1 and 5 positions of the pyrrole ring displayed enhanced metabolic stability and potency.
  • The introduction of methyl groups at the 2 and 4 positions significantly influenced the biological activity.

Antitumor Activity

Another area of interest is the antitumor potential of this compound. Studies have shown that certain derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Study:
A recent evaluation indicated that a series of pyrrolopyrimidine derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting a promising role in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of the pyrrole and pyrimidine rings allows for various interactions with biological targets.

Substituent Position Effect on Activity
1 & 5Increased DPP-IV inhibition
2 & 4Enhanced metabolic stability
Carboxylic Acid GroupEssential for biological activity

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of this compound while maintaining its efficacy. A notable study reported modifications to the substituents at various positions on the pyrrolopyrimidine core, leading to improved bioavailability and reduced toxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid, and what intermediates are critical for structural validation?

  • The compound can be synthesized via cyclocondensation reactions. For example, intermediates such as substituted aldehydes (e.g., 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde) are reacted with ethyl N-alkylglycinate in methanol under basic conditions (triethylamine) to form intermediates, which are further cyclized using sodium methoxide. Acidification with HCl yields the final product. Key intermediates (e.g., aldehyde derivatives) must be characterized by NMR and FT-IR to confirm regioselectivity .
  • Alternative routes involve ethanol-drop grinding with recyclable nanocatalysts (e.g., CdO NPs) for cyclocondensation of 4-substituted phenylmethylidenepyruvic acids with 6-amino-1,3-dimethyluracil, achieving >95% yields. This method emphasizes solvent efficiency and catalyst recyclability .

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

  • 1H/13C NMR is critical for verifying substitution patterns (e.g., methyl groups at positions 2 and 4). Downfield shifts in carbonyl carbons (~170 ppm) and aromatic protons (~6–8 ppm) confirm the pyrimidine-carboxylic acid scaffold .
  • Elemental analysis ensures stoichiometric purity, while FT-IR identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxylic acid). HPLC-MS resolves potential byproducts from incomplete cyclization .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Precipitation via acidification (HCl) is a primary step. Subsequent recrystallization in ethanol/water mixtures improves purity. For nanocatalyst-based syntheses, centrifugation removes CdO NPs before isolation .
  • Chromatography (e.g., reverse-phase C18 columns) is recommended for removing regioisomers, particularly if substituent positions are ambiguous .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield and regioselectivity of this compound?

  • Solvent polarity : Methanol promotes nucleophilic substitution in traditional routes, while ethanol-drop grinding minimizes side reactions via solvent-free mechanochemistry .
  • Catalyst choice : CdO NPs enhance cyclocondensation kinetics by lowering activation energy through surface Lewis acid sites. This contrasts with homogeneous bases (e.g., triethylamine), which may require higher temperatures .
  • Contradictions in yields : Traditional methods report ~70–80% yields , whereas nanocatalysts achieve >95% due to reduced intermediate decomposition .

Q. What computational or experimental methods can resolve ambiguities in the compound’s tautomeric or protonation states under physiological conditions?

  • pKa determination : Experimental titration (e.g., UV-Vis spectroscopy at varying pH) identifies protonation sites (carboxylic acid pKa ~2.7–3.5) .
  • DFT calculations : Predict tautomer stability (e.g., lactam-lactim equilibria) and guide crystallography studies. For example, intramolecular H-bonding in the carboxylic acid group stabilizes the keto form .

Q. How does structural modification of the pyrrolo-pyrimidine core impact biological activity, particularly kinase inhibition?

  • Methyl groups at positions 2 and 4 : Enhance lipophilicity, improving membrane permeability. Substitution at position 7 (carboxylic acid) allows salt bridge formation with kinase active sites (e.g., EGFR, VEGFR2) .
  • Structure-activity relationship (SAR) : Removing the 7-carboxylic acid reduces inhibitory potency by >50%, as shown in kinase assays. Conversely, halogenation at position 4 increases selectivity for CDK2 .

Q. What strategies mitigate byproduct formation during large-scale synthesis, such as dimerization or oxidation?

  • Temperature control : Maintaining ≤60°C prevents decarboxylation of the carboxylic acid group .
  • Inert atmosphere : N2 or Ar minimizes oxidation of the pyrrolo ring during cyclization .
  • Additives : Catalytic TEMPO suppresses radical-mediated dimerization, as observed in analogous heterocyclic systems .

Methodological Tables

Table 1. Comparison of Synthetic Routes

MethodCatalyst/SolventYield (%)Reaction TimeKey Advantage
Traditional cyclizationTriethylamine/MeOH70–802–3 hScalability
Nanocatalyzed grindingCdO NPs/ethanol-drop96–9810–15 minEco-friendly, high efficiency

Table 2. Analytical Characterization Data

TechniqueKey ObservationsReference
1H NMR (DMSO-d6)δ 2.35 (s, 3H, CH3), δ 6.82 (d, J=4.5 Hz, pyrrole-H)
FT-IR1680 cm⁻¹ (C=O stretch), 3200 cm⁻¹ (COOH)
HPLC-MS (ESI+)m/z 219.1 [M+H]+

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